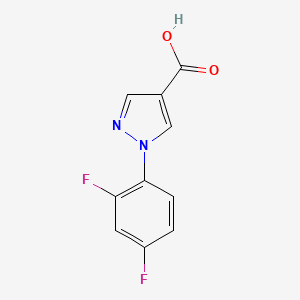

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a 2,4-difluorophenyl group at the N1 position and a carboxylic acid moiety at the C4 position. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of receptor-targeted agents. For example, its methyl ester derivative, ML-194 (methyl 1-(2,4-difluorophenyl)-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate), was identified as a GPR35 antagonist, though its pharmacological profile remains understudied .

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPQZDCOLISRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-84-3 | |

| Record name | 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, including carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Applications De Recherche Scientifique

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorine Positioning: The 2,4-difluorophenyl group in the parent compound introduces steric and electronic effects distinct from mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives) .

- Carboxylic Acid vs. Esters : Ester derivatives (e.g., ethyl or methyl esters) exhibit improved lipophilicity, enhancing membrane permeability. For instance, ML-194’s methyl ester group facilitates cellular uptake compared to the free carboxylic acid .

Physicochemical Properties

Solubility and Stability

- 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: Polar due to the carboxylic acid group, leading to moderate aqueous solubility.

- Ester Derivatives : Ethyl 1-(2,4-difluorophenyl)pyrazole-4-carboxylate (C12H10F2N2O2, MW 276.22) shows higher lipid solubility, as seen in similar compounds like ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate (C12H11FN2O2, MW 234.23) .

Receptor Modulation

- GPR35 Antagonism : ML-194, a methyl ester derivative, demonstrated antagonistic activity against GPR35 but lacks cross-species validation .

- Anti-inflammatory and Analgesic Activity: 5-Benzoylamino-3-methylsulfanyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (3c) exhibited potent analgesic and anti-inflammatory effects with reduced ulcerogenicity compared to indomethacin .

Structural-Activity Relationships (SAR)

- Fluorine Substitution: Difluorophenyl analogs show enhanced metabolic stability over monochloro or methoxy derivatives due to fluorine’s electronegativity and small atomic radius .

- Ester vs. Acid : Carboxylic acid derivatives are often pharmacologically inactive prodrugs, requiring ester hydrolysis for activation, as seen in compound 29b (a cyclohexanecarboxylic acid derivative) .

Activité Biologique

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid, a compound with the molecular formula and a molecular weight of 224.17 g/mol, is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

- IUPAC Name : 1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid

- CAS Number : 138907-84-3

- Molecular Structure :

- Chemical Structure

The biological activity of pyrazole derivatives often involves interaction with various biological targets. The specific mechanism for 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid has been less extensively studied than some other derivatives, but it is hypothesized to involve modulation of signaling pathways associated with inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with similar structures can inhibit the growth of several cancer cell types:

| Cancer Type | Activity | Reference |

|---|---|---|

| Lung Cancer | Antiproliferative | |

| Breast Cancer (MDA-MB-231) | Significant inhibition | |

| Liver Cancer (HepG2) | Antitumor activity | |

| Colorectal Cancer | Inhibition observed |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, studies have shown that certain pyrazole compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | Inhibitory Activity (%) | Standard Drug |

|---|---|---|

| Pyrazole Derivative A | 61–85% TNF-α | Dexamethasone (76%) |

| Pyrazole Derivative B | 76–93% IL-6 | Dexamethasone (86%) |

These findings suggest that 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid may exhibit similar anti-inflammatory effects.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazole derivatives. Compounds with structural similarities have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| E. coli | Effective | |

| S. aureus | Moderate activity | |

| Pseudomonas aeruginosa | Notable inhibition |

Case Studies

A notable study synthesized a series of novel pyrazole derivatives and evaluated their biological activities. Among these, compounds that included the difluorophenyl moiety demonstrated enhanced anticancer and anti-inflammatory properties compared to their non-fluorinated counterparts .

Q & A

What are the optimized synthetic routes for 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Category : Basic Research

Answer :

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation followed by hydrolysis. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . To optimize yields:

- Temperature control : Maintain 80–100°C during cyclocondensation to prevent side reactions.

- Catalyst selection : Use mild bases (e.g., NaOH) for hydrolysis to avoid decarboxylation.

- Purification : Employ recrystallization from ethanol/water mixtures to isolate the carboxylic acid form.

For fluorinated variants like 1-(2,4-difluorophenyl) derivatives, substituent reactivity may require adjusting stoichiometry of fluorophenylhydrazine precursors.

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid?

Category : Basic Research

Answer :

A multi-technique approach ensures accurate structural elucidation:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons show splitting patterns at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group P2/c) were used for related pyrazole-carboxylic acids, with bond lengths and angles confirming planarity .

- FTIR : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O peaks (~1680 cm) validate functional groups .

How can computational methods like DFT be applied to predict electronic properties and reactivity of 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid?

Category : Advanced Research

Answer :

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid group as a H-bond donor) .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions for biological activity or coordination chemistry.

- Thermodynamic stability : Compare experimental and theoretical vibrational frequencies (<5% deviation validates accuracy) .

Software like Gaussian or ORCA is recommended for these calculations.

What strategies address contradictions in biological activity data between in vitro and in vivo studies of pyrazole-4-carboxylic acid derivatives?

Category : Advanced Research

Answer :

Discrepancies often arise from bioavailability or metabolic stability. Methodological solutions include:

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .

- Metabolic profiling : Use LC-MS to identify degradation products (e.g., phase I oxidation of fluorophenyl groups) .

- Structural analogs : Compare activity of derivatives like 1-(3-methoxyphenyl) or 1-(4-chlorophenyl) variants to isolate substituent effects .

How can structure-activity relationship (SAR) studies guide the modification of 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid for enhanced antimicrobial activity?

Category : Advanced Research

Answer :

SAR-driven modifications involve:

- Fluorine positioning : 2,4-Difluorophenyl groups improve lipophilicity and target binding (e.g., CYP51 inhibition in fungi) .

- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to retain H-bonding without ionization .

- Hydrazone derivatives : Introduce Schiff base moieties (e.g., 4-formyl-pyrazole intermediates) to enhance chelation and antimicrobial potency .

What are the best practices for resolving spectral data conflicts (e.g., NMR vs. XRD) in fluorinated pyrazole-carboxylic acids?

Category : Advanced Research

Answer :

- Dynamic effects in NMR : Fluorine’s strong electronegativity may shift proton signals; use F NMR to confirm substituent positions .

- XRD validation : Cross-check bond lengths (e.g., C=O at ~1.21 Å) and torsion angles with computational models .

- Synchrotron radiation : High-resolution XRD at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

What safety and handling protocols are critical when working with 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid in laboratory settings?

Category : Basic Research

Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers .

- Waste disposal : Neutralize with dilute NaOH before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.